2-Anilino-4-methylpyridine
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Overview
Description
2-Anilino-4-methylpyridine is a chemical compound that has been used in various scientific studies and applications . It acts as a ligand and forms methoxo-bridged copper (II) complexes . It is also a highly selective inducible nitric oxide synthase inhibitor .
Synthesis Analysis
2-Anilino-4-methylpyridine has been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate . A series of novel CDK4/HDACs inhibitors were designed and synthesized by incorporating the HDAC pharmacophores (hydroxylamine or o-diaminoaniline) into the basic structure of newly obtained 2-anilino-4-triazolpyrimidine based CDK4 inhibitors .Molecular Structure Analysis
The molecular structure of 2-Anilino-4-methylpyridine has been studied using X-ray diffraction (XRD) and other spectroscopic techniques . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis
The chemical reactions involving 2-Anilino-4-methylpyridine have been studied. For example, it has been found that the trans tautomer of 2 (1H)-pyridinimine is more stable than the cis one .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilino-4-methylpyridine have been analyzed using various techniques . The thermal characteristics of the as-grown crystal were analyzed using thermogravimetry (TG) and differential thermal analysis (DTA) .Scientific Research Applications
Photoisomerization and Photodissociation Studies : Tseng et al. (2004) explored the photoisomerization and photodissociation of aniline and 4-methylpyridine, which are closely related to 2-Anilino-4-methylpyridine, demonstrating significant isomerization in ground electronic state aniline and 4-methylpyridine following photon excitation (Tseng et al., 2004).
Electrophoretic Separation Optimization : Wren (1991) investigated the optimization of pH in the electrophoretic separation of methylpyridines, which included the study of 4-methylpyridine, a compound similar to 2-Anilino-4-methylpyridine (Wren, 1991).
UV Spectra Analysis : Cumper and Singleton (1968) analyzed the ultraviolet spectra of aniline and various aminopyridines, including derivatives of 4-aminopyridine, in different solutions, providing insights into the effect of substitutions on electronic properties (Cumper & Singleton, 1968).
Electron Capture Induced Decompositions : Curtis et al. (1987) studied the electron capture induced decompositions and charge separation reactions of doubly charged ions formed from methylpyridines, including 4-methylpyridine, which is structurally related to 2-Anilino-4-methylpyridine (Curtis et al., 1987).
Synthesis of Derivatives : Yokoyama et al. (1975) described the synthesis of new derivatives of quinazolines using reactions involving aminopyridines, which may include compounds structurally similar to 2-Anilino-4-methylpyridine (Yokoyama et al., 1975).
Electrochemistry of Diruthenium Complexes : Kadish et al. (2006) investigated diruthenium complexes containing pyridyl-substituted 2-anilinopyridinate ligands, which directly relates to the study of 2-Anilino-4-methylpyridine (Kadish et al., 2006).
Corrosion Inhibition : Mert et al. (2014) explored the effect of 2-amino-4-methylpyridine on mild steel corrosion, which is an application of a compound closely related to 2-Anilino-4-methylpyridine (Mert et al., 2014).
CRF1 Receptor Ligands : Hartz et al. (2006) synthesized and evaluated a series of 2-anilino-3-phenylsulfonyl-6-methylpyridines as corticotropin-releasing factor receptor ligands, which involves compounds structurally similar to 2-Anilino-4-methylpyridine (Hartz et al., 2006).
Safety And Hazards
Future Directions
The future directions of research on 2-Anilino-4-methylpyridine could involve further exploration of its nonlinear optical (NLO) properties , as well as its potential as a potent inhibitor of inducible NO synthase activity . The development of new potent CDK2 inhibitors using 2-Anilino-4-methylpyridine as a base structure is also a promising direction .
properties
IUPAC Name |
4-methyl-N-phenylpyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-10-7-8-13-12(9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIBLXEOUTRMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-4-methylpyridine |
Citations
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